
GDC-0326
Descripción general
Descripción
GDC-0326 es un fármaco de molécula pequeña que actúa como un inhibidor selectivo de la fosfatidilinositol 3-quinasa alfa (PI3Kα). Fue desarrollado inicialmente por Genentech, Inc. y se utiliza principalmente en el tratamiento de varios tipos de cáncer, particularmente aquellos con hiperactivación de PI3Kα, que está relacionada con un mal pronóstico .
Mecanismo De Acción
GDC-0326 ejerce sus efectos inhibiendo selectivamente PI3Kα, una enzima clave involucrada en la vía de señalización PI3K/AKT/mTOR. Esta vía regula varios procesos celulares, incluido el crecimiento, la proliferación y la supervivencia. Al inhibir PI3Kα, this compound interrumpe estos procesos, lo que lleva a la supresión del crecimiento tumoral y la inducción de la muerte celular programada (necroptosis) en las células cancerosas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de GDC-0326 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:
- Formación del núcleo imidazo[1,2-d][1,4]benzoxazepina.
- Introducción del anillo triazol.
- Acoplamiento del grupo isopropilo.
- Funcionalización final para obtener el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
GDC-0326 se somete a varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .
Aplicaciones Científicas De Investigación
Colorectal Cancer
GDC-0326 has been studied for its potential to enhance the efficacy of traditional chemotherapeutics, such as 5-fluorouracil (5-Fu), in colorectal cancer treatment. A study demonstrated that combining this compound with 5-Fu resulted in:
- Increased Antitumor Efficacy : The combination therapy significantly suppressed tumor growth in vitro and in vivo models compared to either treatment alone.
- Mechanism of Action : The enhanced efficacy was associated with the induction of necroptosis, a form of programmed cell death mediated by receptor-interacting protein kinases (RIPK1 and RIPK3) .
Treatment | Tumor Growth Inhibition | Mechanism |
---|---|---|
This compound + 5-Fu | Significant | Induction of necroptosis |
This compound alone | Moderate | PI3Kα inhibition |
5-Fu alone | Limited | Traditional chemotherapy |
Pancreatic Neuroendocrine Tumors
Research indicates that this compound may also be beneficial in treating pancreatic neuroendocrine tumors (PanNETs). A study highlighted its role in selectively inhibiting p110α, which is often upregulated in these tumors. The findings suggested that targeting this isoform could lead to better therapeutic outcomes .
Endothelial Cell Function
This compound has been investigated for its effects on endothelial cells during vascular development. In experimental models, treatment with this compound led to:
- Altered Endothelial Cell Junctions : Treated embryos exhibited abnormal junctional patterns indicative of impaired cell rearrangements.
- Impact on Angiogenesis : These findings suggest that this compound may influence vascular patterning and could have implications for diseases characterized by abnormal blood vessel formation .
Study on Colorectal Cancer
A comprehensive study evaluated the effects of this compound combined with 5-Fu on two human colorectal cancer cell lines (LoVo and HT-29). Key observations included:
- Cell Viability Reduction : Dose-dependent inhibition of cell growth was noted.
- Mechanistic Insights : Western blot analysis revealed decreased phosphorylation levels of AKT, indicating effective PI3K pathway inhibition .
Study on PanNETs
In preclinical trials using genetically engineered mouse models, this compound demonstrated potential as a targeted therapy for pancreatic cancers characterized by KRAS mutations. The combination with other agents showed improved survival rates compared to standard treatments .
Comparación Con Compuestos Similares
Compuestos Similares
Alpelisib: Otro inhibidor de PI3Kα utilizado en el tratamiento del cáncer de mama.
Buparlisib: Un inhibidor pan-PI3K con actividad más amplia contra múltiples isoformas de PI3K.
Copanlisib: Un inhibidor de PI3K con actividad contra PI3Kα y PI3Kδ.
Singularidad
GDC-0326 es único en su alta selectividad para PI3Kα sobre otras isoformas de PI3K, lo que reduce los efectos fuera del objetivo y mejora su perfil terapéutico. Esta selectividad lo convierte en un candidato prometedor para terapias combinadas con otros agentes anticancerígenos, como el 5-fluorouracilo, para mejorar la eficacia antitumoral .
Actividad Biológica
GDC-0326 is a selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, developed by Genentech, Inc. This compound has garnered significant attention due to its potential therapeutic applications in treating various neoplasms, particularly those characterized by hyperactivation of the PI3K pathway, which is often associated with poor prognostic outcomes in cancer patients.
- Molecular Formula : C19H22N6O3
- CAS Registry Number : 1282514-88-8
- InChIKey : SIKYDKLGPWRPMZ-LBPRGKRZSA-N
This compound specifically targets the PI3Kα isoform, which plays a crucial role in regulating cellular processes such as metabolism, proliferation, and survival. The inhibition of this pathway can lead to reduced tumor growth and metastasis in cancers where PI3Kα is hyperactivated.
Efficacy in Preclinical Models
Research has demonstrated that this compound exhibits potent antitumor activity in various preclinical models:
-
Pancreatic Neuroendocrine Tumors (PanNETs) :
- A study utilizing RIP1-Tag2 mice, a model for PanNETs, showed that treatment with this compound significantly reduced tumor growth and metastasis compared to control groups. The compound was found to decrease the incidence of liver and lymph node metastasis, indicating its potential as a therapeutic agent in managing these tumors .
- Colorectal Cancer (CRC) :
Comparative Data on Biological Activity
Case Study 1: Efficacy in PanNETs
In a controlled study involving RIP1-Tag2 mice treated with this compound, notable reductions in tumor size were observed after 4 weeks of treatment compared to untreated controls. The study highlighted the importance of PI3Kα inhibition in reducing not only tumor size but also vascular area within tumors, suggesting a dual effect on both tumor cells and their microenvironment.
Case Study 2: Combination Therapy
Another investigation explored the effects of combining this compound with standard chemotherapeutic agents. The results indicated that this compound enhanced the efficacy of 5-fluorouracil (5-FU) in CRC models, suggesting that it could be beneficial as part of combination therapy regimens .
Conclusion and Future Directions
The biological activity of this compound underscores its potential as a selective PI3Kα inhibitor with significant implications for cancer therapy. Its ability to inhibit tumor growth and metastasis in preclinical models positions it as a promising candidate for clinical trials targeting cancers driven by PI3K pathway activation. Future research should focus on optimizing dosing strategies and exploring combination therapies to maximize therapeutic outcomes.
Propiedades
IUPAC Name |
(2S)-2-[[2-(2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11(2)25-19(21-10-22-25)15-9-24-6-7-27-16-8-13(28-12(3)17(20)26)4-5-14(16)18(24)23-15/h4-5,8-12H,6-7H2,1-3H3,(H2,20,26)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKYDKLGPWRPMZ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)OC(C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)OC1=CC2=C(C=C1)C3=NC(=CN3CCO2)C4=NC=NN4C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282514-88-8 | |
Record name | GDC-0326 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282514888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0326 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPJ2JD8YZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.